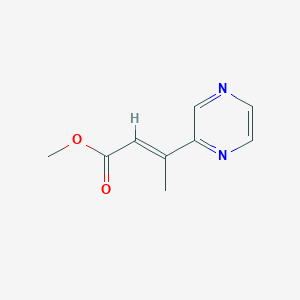

methyl (E)-3-pyrazin-2-ylbut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl (E)-3-pyrazin-2-ylbut-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-7(5-9(12)13-2)8-6-10-3-4-11-8/h3-6H,1-2H3/b7-5+ |

InChI Key |

JRRQHUHMHJGOCJ-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=NC=CN=C1 |

Canonical SMILES |

CC(=CC(=O)OC)C1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl E 3 Pyrazin 2 Ylbut 2 Enoate

Direct Synthetic Routes to Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Direct routes are characterized by the formation of the crucial carbon-carbon double bond, which establishes the but-2-enoate backbone and its connection to the pyrazine (B50134) ring. These methods typically involve the reaction of a pyrazine-containing carbonyl compound with a two-carbon synthon that provides the ester functionality.

The stereochemistry of the but-2-enoate moiety is critical, and its (E)-configuration is most reliably achieved using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with a ketone or aldehyde.

In a typical synthesis of this compound, the key precursors would be 2-acetylpyrazine and a phosphonate ester such as methyl diethylphosphonoacetate (B8399255) .

The reaction proceeds via the deprotonation of the phosphonate ester by a suitable base (e.g., sodium hydride, sodium ethoxide) to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-acetylpyrazine. The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate (B84403) byproduct. A significant advantage of the HWE reaction with stabilized phosphonates (those bearing an electron-withdrawing group like an ester) is its strong thermodynamic preference for the formation of the (E)-alkene, ensuring high stereoselectivity.

An alternative, though often less stereoselective for (E)-isomers unless specific conditions are used, is the Wittig reaction . This would involve the reaction of 2-acetylpyrazine with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate . Stabilized ylides generally favor the formation of (E)-alkenes, making this a viable, albeit sometimes lower-yielding, alternative to the HWE reaction. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

The table below summarizes the key components and expected outcomes for these olefination reactions.

| Reaction | Pyrazine Precursor | Reagent | Key Intermediate | Primary Product | Stereoselectivity |

| Horner-Wadsworth-Emmons | 2-Acetylpyrazine | Methyl diethylphosphonoacetate & Base (e.g., NaH) | Phosphonate carbanion | This compound | High (E)-selectivity |

| Wittig Reaction | 2-Acetylpyrazine | Methyl (triphenylphosphoranylidene)acetate | Phosphorus ylide | This compound | Predominantly (E) with stabilized ylide |

This approach involves building the pyrazine ring as a key part of the synthesis or functionalizing a pre-existing pyrazine to append the butenoate side chain. Industrially, pyrazines can be synthesized via the condensation of diamines with dicarbonyl compounds. For this specific target, a more likely laboratory-scale strategy would involve a palladium-catalyzed cross-coupling reaction.

For example, a Heck reaction could be employed. This would involve coupling a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with a suitable alkene partner like methyl 3-butenoate or methyl crotonate . The reaction is catalyzed by a palladium(0) species and requires a base. The regioselectivity of the addition would need to be controlled to ensure the desired product.

Precursor-Based Transformations and Derivatization Approaches

These methods utilize a starting material that already contains the core pyrazinylbutenoate structure, requiring only a simple functional group interconversion to arrive at the final product.

A highly straightforward route to this compound is the esterification of its corresponding carboxylic acid, (E)-3-(pyrazin-2-yl)but-2-enoic acid . This precursor can be synthesized, for example, through a Knoevenagel or Doebner condensation. Once the acid is obtained, several standard esterification methods can be applied:

Fischer Esterification : Refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).

Reaction with Diazomethane (B1218177) : Treating the carboxylic acid with a solution of diazomethane in a suitable solvent like ether. This method is high-yielding and proceeds under mild conditions but requires caution due to the toxic and explosive nature of diazomethane.

Use of Other Methylating Agents : Reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) can also be used to convert the carboxylate salt to the methyl ester.

The table below outlines common reagents for this transformation.

| Method | Reagents | Conditions | Key Advantages/Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents; equilibrium process may require removal of water. |

| Diazomethane | CH₂N₂ | Room Temperature | High yield, mild conditions; reagent is toxic and explosive. |

| Dimethyl Sulfate | (CH₃)₂SO₄, K₂CO₃ | Varies | Effective; reagent is toxic and requires careful handling. |

Convergent synthesis aims to combine two complex fragments late in the synthetic sequence. For this compound, this would typically be accomplished via a palladium-catalyzed cross-coupling reaction, similar to the strategy mentioned in section 2.1.3 but with different synthons.

A Suzuki coupling , for instance, could couple 2-halopyrazine with a boronic acid or ester derivative of the butenoate side chain, such as methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate . Alternatively, a Stille coupling could be performed between a 2-(tributylstannyl)pyrazine and a halide derivative of the butenoate. These methods offer a powerful way to form the key carbon-carbon bond between the aromatic heterocycle and the alkene side chain with high efficiency.

Optimization of Reaction Conditions for Stereoselective (E)-Isomer Synthesis

Evaluation of Catalytic Systems and Reagent Systems

Information unavailable.

Influence of Solvent Systems and Thermal Regimes on Yield and Selectivity

Information unavailable.

Regio- and Stereocontrol Strategies in Synthesis

Information unavailable.

Elucidation of Reaction Mechanisms Involving Methyl E 3 Pyrazin 2 Ylbut 2 Enoate

Mechanistic Pathways of Carbon-Carbon Bond Forming Reactions

The molecular architecture of methyl (E)-3-pyrazin-2-ylbut-2-enoate, featuring both an electron-deficient pyrazine (B50134) ring and an activated α,β-unsaturated ester system, provides multiple sites for carbon-carbon bond formation. The mechanistic pathways for these reactions are diverse, primarily involving palladium-catalyzed cross-coupling reactions and nucleophilic additions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds, often involving an organohalide and an organometallic nucleophile. researchgate.netunistra.frnih.gov For a molecule like this compound, if a halogen were present on the pyrazine ring, it could readily participate in classic cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. unistra.frresearchgate.net These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. illinois.edu The alkenyl group also presents a site for C-C bond formation, particularly through Heck-type reactions. researchgate.net

Another significant pathway for C-C bond formation is the Michael addition, or 1,4-conjugate addition. slideshare.net The electron-withdrawing nature of both the pyrazine ring and the methyl ester group renders the β-carbon of the butenoate chain highly electrophilic. This facilitates the attack of carbon nucleophiles, such as enolates or organocuprates, to form a new C-C bond at the β-position. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Enzymatic reactions also offer pathways for C-C bond formation, often providing high stereoselectivity. researchgate.net Enzymes like aldolases or transaldolases could potentially utilize derivatives of this compound to form new C-C bonds through mechanisms involving enamine or enolate intermediates. researchgate.net

| Reaction Type | Reactant(s) | General Mechanism | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Halogenated pyrazinyl enoate, Aryl/vinyl boronic acid | Pd-catalyzed cycle (Oxidative Addition, Transmetalation, Reductive Elimination). illinois.edu | Aryl/vinyl-substituted pyrazinyl enoate |

| Stille Coupling | Halogenated pyrazinyl enoate, Organostannane | Pd-catalyzed cycle. unistra.fr | Alkyl/aryl/vinyl-substituted pyrazinyl enoate |

| Michael Addition | This compound, Carbon nucleophile (e.g., malonate ester) | Nucleophilic 1,4-conjugate addition via an enolate intermediate. slideshare.net | β-substituted pyrazinyl butanoate derivative |

| Aza-Henry Reaction | This compound, Nitroalkane | Base-catalyzed conjugate addition of a nitronate anion. illinois.edu | β-alkyl-γ-nitro pyrazinyl butanoate |

Stereochemical Mechanisms Governing (E)-Isomer Formation and Stability

The geometry of the double bond in α,β-unsaturated esters is a critical factor influencing their physical properties and chemical reactivity. For methyl 3-pyrazin-2-ylbut-2-enoate, the (E)-isomer is predominantly formed and is the more stable configuration. This preference is governed by fundamental stereochemical and thermodynamic principles.

The enhanced stability of the (E)-isomer compared to the (Z)-isomer is primarily due to reduced steric hindrance. In the (E) configuration, the larger substituents—the pyrazine ring and the methyl ester group—are positioned on opposite sides of the C=C double bond. This arrangement minimizes van der Waals repulsion, leading to a lower ground-state energy. In contrast, the (Z)-isomer would experience significant steric clash between these bulky groups, rendering it thermodynamically less favorable. rsc.org

The formation of the (E)-isomer is often favored in synthesis. For instance, in Wittig or Horner-Wadsworth-Emmons reactions used to construct the double bond, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-alkene. The mechanism often involves a transition state that minimizes steric interactions, thus leading directly to the (E)-product. Another synthetic route involves the highly stereoselective β-elimination from 2,3-epoxyesters, which has been shown to yield (E)-α,β-unsaturated esters with high diastereoselectivity. nih.gov

Furthermore, conjugated systems like α,β-unsaturated esters achieve maximum stability in a planar conformation, which allows for optimal overlap of the p-orbitals of the C=C and C=O bonds. rsc.org This planarity is more easily achieved in the (E)-isomer, further contributing to its thermodynamic preference. While interconversion between (E) and (Z) isomers is possible, it typically requires energy input, such as heat or light, to overcome the rotational energy barrier of the double bond. acs.org

Electronic and Steric Effects of the Pyrazine and Ester Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of electronic and steric effects from its two key substituents: the pyrazine ring and the methyl but-2-enoate moiety.

Pyrazine Ring: The pyrazine ring is a diazine, containing two nitrogen atoms in a six-membered aromatic ring. nih.gov These nitrogen atoms are highly electronegative, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. youtube.combrandeis.edu This makes the pyrazine ring a π-deficient system, which has several consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it significantly less reactive towards electrophiles compared to benzene. youtube.comyoutube.com

Activation towards Nucleophilic Aromatic Substitution: The ring is susceptible to attack by nucleophiles, particularly at carbon atoms adjacent to the nitrogen atoms. slideshare.net

Increased Electrophilicity of the Enoate System: The pyrazine's strong electron-withdrawing ability is transmitted through the conjugated system, further polarizing the C=C bond of the enoate. This greatly enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. brandeis.edu

Methyl Ester Group: The methyl ester group, as part of the α,β-unsaturated system, also plays a crucial role:

Electron-Withdrawing Character: The carbonyl group is inherently electron-withdrawing, contributing to the polarization of the C=C-C=O conjugated system. This effect complements that of the pyrazine ring, making the β-carbon highly susceptible to 1,4-conjugate addition. rsc.org

Steric Hindrance: The ester group, along with the methyl group at the β-position, provides steric bulk. This can influence the approach of nucleophiles, potentially favoring attack from the less hindered face of the molecule in stereoselective reactions. It is also the primary reason for the greater stability of the (E)-isomer over the (Z)-isomer. rsc.org

Reactivity at the Carbonyl Carbon: The ester's carbonyl carbon is itself an electrophilic center, susceptible to nucleophilic acyl substitution reactions like hydrolysis or amidation, although this is generally less favorable than conjugate addition on the activated alkene.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Pyrazine Ring | Strongly electron-withdrawing (-I, -M). youtube.combrandeis.edu | Moderate bulk. | Deactivates ring to electrophiles; Activates ring to nucleophiles; Strongly activates β-carbon for conjugate addition. slideshare.netyoutube.com |

| Methyl Ester Group | Electron-withdrawing (-I, -M). rsc.org | Contributes to steric bulk around the double bond. | Activates β-carbon for conjugate addition; Site for nucleophilic acyl substitution. rsc.org |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism is incomplete without understanding the transient species that connect reactants to products. For reactions involving this compound, this involves the identification of reaction intermediates and the characterization of transition states.

Reaction Intermediates: Direct observation of reaction intermediates is challenging due to their short lifetimes. However, their existence can be inferred and in some cases detected using spectroscopic techniques like rapid-scanning stopped-flow spectroscopy or by trapping experiments. nih.gov

Enolate Intermediates: In Michael additions, the key intermediate is a resonance-stabilized enolate formed after the nucleophile attacks the β-carbon. This species is central to the reaction, and its structure and stability dictate the subsequent protonation step.

Organopalladium Intermediates: For palladium-catalyzed cross-coupling reactions, a series of organopalladium intermediates are formed within the catalytic cycle. researchgate.netpolyu.edu.hk These include Pd(0) and Pd(II) species resulting from oxidative addition and transmetalation, which are fundamental to the bond-forming process. nih.gov

Schiff Base Complexes: In certain biological or biomimetic reactions, the pyrazine nitrogen could potentially form Schiff base complexes, which can be detected by UV-visible absorbance changes. nih.gov

Transition States: The transition state is a fleeting, high-energy configuration along the reaction coordinate that cannot be isolated. ufl.edu Its structure is typically probed using a combination of experimental kinetic studies and theoretical computations.

Kinetic Isotope Effects (KIEs): KIEs provide one of the most powerful experimental tools to probe the geometry of a transition state by measuring how isotopic substitution at or near the reaction center affects the reaction rate. ufl.edu

Computational Modeling: Quantum chemical calculations (e.g., Density Functional Theory, DFT) are used to map the potential energy surface of a reaction. ufl.edu These models can locate the transition state structure and calculate its energy, providing detailed insights into bond-forming and bond-breaking processes. For a conjugate addition reaction, for example, a "late" transition state, resembling the enolate intermediate, would be expected due to the stability of the intermediate (Hammond's postulate). libretexts.org

Comparative Mechanistic Studies of E/Z Isomerization in Pyrazinyl Enoates

The interconversion between (E) and (Z) isomers of pyrazinyl enoates is a key process that can be induced thermally or photochemically. nih.gov The mechanisms governing these two types of isomerization are distinct. nih.gov

Thermal Isomerization: Thermal E/Z isomerization occurs by providing sufficient thermal energy (heating) to overcome the rotational energy barrier of the carbon-carbon double bond. The reaction proceeds through a transition state where the π-bond is effectively broken, and the p-orbitals are twisted 90° relative to each other. From this state, the molecule can relax into either the (E) or (Z) form. Since the (E) isomer of methyl 3-pyrazin-2-ylbut-2-enoate is thermodynamically more stable, thermal isomerization will typically result in a mixture that is heavily enriched in the (E) form, assuming equilibrium can be reached. nih.gov

Photochemical Isomerization: Photochemical isomerization provides an alternative, often more efficient, pathway that does not rely on thermal equilibrium. nih.govsemanticscholar.org The mechanism involves the absorption of a photon of appropriate wavelength by the π-system of the enoate.

Excitation: The molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation involves a π → π* transition, which weakens the C=C double bond. youtube.com

Intersystem Crossing (optional) and Rotation: In the excited state (either S₁ or a triplet state T₁ reached via intersystem crossing), the reduced bond order allows for facile rotation around the central carbon-carbon bond. researchgate.netrsc.org

Relaxation: The molecule then relaxes back to the S₀ ground state, partitioning between the (E) and (Z) isomers.

Unlike thermal isomerization, the product ratio in photochemical isomerization is not determined by the thermodynamic stabilities of the isomers but by the dynamics of the excited state and the quantum yields of the forward and reverse reactions. This can lead to the formation of a photostationary state (PSS), which may be significantly enriched in the thermodynamically less stable (Z)-isomer. researchgate.netmdpi.com The use of a photosensitizer can facilitate this process by transferring energy to the alkene, allowing for isomerization with lower energy light. nih.govmdpi.com

| Feature | Thermal Isomerization | Photochemical Isomerization |

|---|---|---|

| Energy Source | Heat. nih.gov | Light (UV or visible). nih.gov |

| Key Intermediate/State | 90° twisted ground state (transition state). | Excited singlet (S₁) or triplet (T₁) state. researchgate.net |

| Mechanism | Overcoming ground-state rotational barrier. | π → π* excitation, rotation in excited state, relaxation. youtube.com |

| Product Distribution | Favors the thermodynamically more stable isomer (E). | Leads to a photostationary state (PSS); can favor the less stable isomer (Z). researchgate.net |

| Reversibility | Reversible; approaches thermodynamic equilibrium. | Reversible; driven by light absorption of both isomers. mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Methyl E 3 Pyrazin 2 Ylbut 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the atomic arrangement and stereochemistry of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. pressbooks.pub The chemical shifts (δ) are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing pyrazine (B50134) ring and the conjugated ester system significantly influence the chemical shifts of nearby protons and carbons.

The pyrazine ring protons are expected to appear in the downfield aromatic region (typically δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. chemicalbook.com The vinyl proton (=CH) of the butenoate chain is also expected to be downfield, influenced by its position in a conjugated system. The methyl protons of the ester (-OCH₃) and the butenoate chain (-CH₃) would appear in the more upfield region.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of protons on adjacent carbons. libretexts.org For the (E)-stereoisomer, the coupling between the vinyl proton and the protons of the adjacent methyl group is expected to show a characteristic long-range four-bond coupling (⁴J) of approximately 1.5 Hz.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine H-3 | ~8.7 | Doublet (d) | ~144 |

| Pyrazine H-5 | ~8.6 | Doublet (d) | ~145 |

| Pyrazine H-6 | ~8.5 | Doublet of doublets (dd) | ~143 |

| Vinyl CH | ~6.5 | Singlet (s) or Quartet (q) | ~120 |

| Butenoate CH₃ | ~2.6 | Singlet (s) or Doublet (d) | ~20 |

| Ester OCH₃ | ~3.8 | Singlet (s) | ~52 |

| Pyrazine C-2 | - | - | ~152 |

| Ester C=O | - | - | ~166 |

| Butenoate C=C | - | - | ~155 |

Note: Predicted values are based on data for similar pyrazine esters and conjugated systems. chemicalbook.comarabjchem.org Multiplicity depends on the resolution and specific coupling constants.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive confirmation by showing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment establishes which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the pyrazine ring (H-5 and H-6). A weak cross-peak might also be observed for the four-bond coupling between the vinyl proton and the butenoate methyl protons, confirming their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of each protonated carbon to its corresponding ¹³C signal in the carbon spectrum. For example, it would link the signal at ~3.8 ppm to the carbon signal at ~52 ppm, confirming the assignment of the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds), which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com Key expected HMBC correlations for this compound would include:

A correlation from the methoxy protons (~3.8 ppm) to the ester carbonyl carbon (~166 ppm).

Correlations from the butenoate methyl protons (~2.6 ppm) to the vinyl carbon (~120 ppm) and the other sp² carbon of the double bond (~155 ppm).

Crucially, correlations from the pyrazine protons (e.g., H-3) to the carbons of the butenoate side chain, confirming the point of attachment between the ring and the chain.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂O₂), the calculated exact mass is 178.0742 g/mol . HRMS analysis in electrospray ionization (ESI) mode would be expected to detect the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the calculated value of 179.0815. arabjchem.org

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, providing further structural confirmation. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve several key losses:

Loss of a methoxy radical (•OCH₃): Resulting in a fragment ion at m/z ~148.

Loss of the entire methoxycarbonyl group (•COOCH₃): Leading to a fragment at m/z ~120.

Cleavage of the pyrazine ring: The pyrazine ring itself is stable, but fragmentation can occur, leading to characteristic daughter ions.

Analysis of these fragmentation patterns provides a fingerprint that confirms the identity and structure of the compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. asianpubs.org The key functional groups in this compound would produce distinct signals.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comment |

| C-H Stretch (aromatic) | Pyrazine Ring | 3100-3000 | Characteristic of sp² C-H bonds. |

| C-H Stretch (aliphatic) | Methyl Groups | 3000-2850 | Characteristic of sp³ C-H bonds. arabjchem.org |

| C=O Stretch | α,β-Unsaturated Ester | 1730-1715 | Conjugation lowers the frequency from a typical ester (~1740 cm⁻¹). arabjchem.org |

| C=C Stretch (alkene) | Butenoate chain | 1650-1620 | Strong band due to conjugation. |

| C=N / C=C Stretch | Pyrazine Ring | 1600-1450 | Multiple bands characteristic of the aromatic heterocycle. |

| C-O Stretch | Ester | 1300-1100 | Two distinct bands for C-O-C stretching. arabjchem.org |

| C-H Bend (out-of-plane) | Pyrazine Ring | 900-675 | Pattern can indicate substitution on the ring. |

Raman spectroscopy would provide complementary information, particularly for the symmetric and less polar C=C and C=N stretching vibrations, which are often weak in the IR spectrum.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems, known as chromophores. youtube.com The structure of this compound contains two primary chromophores: the pyrazine ring and the α,β-unsaturated ester. These are linked, creating an extended conjugated system.

This extended conjugation is expected to give rise to intense electronic transitions in the UV region. The primary absorption would be a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the presence of nitrogen and oxygen atoms with lone pairs of electrons, weaker n → π* transitions are also possible. youtube.com The conjugation between the pyrazine ring and the enoate side chain would cause a bathochromic shift (a shift to a longer wavelength, λ_max) compared to the individual, non-conjugated chromophores. The main absorption band (λ_max) is predicted to be in the 250-300 nm range.

X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While requiring a suitable single crystal, this method provides definitive, high-resolution data on bond lengths, bond angles, and torsional angles. nih.gov

For this compound, an X-ray crystal structure would:

Unambiguously confirm the (E)-stereochemistry of the carbon-carbon double bond.

Provide precise measurements of the planarity of the pyrazine ring and the conjugated ester system.

Reveal the conformation of the molecule in the crystal lattice.

Identify and characterize any intermolecular interactions, such as hydrogen bonds or π–π stacking between the pyrazine rings of adjacent molecules, which govern the crystal packing. nih.gov

Although experimental data for this specific compound is not publicly available, the technique remains the gold standard for absolute structural proof in the solid phase.

Advanced Chromatographic Separation and Quantification Techniques (e.g., GC-MS, LC-MS)

The sensitive and selective analysis of pyrazine derivatives, a class to which this compound belongs, is critical for its characterization and quantification in various matrices. While specific validated methods for this compound are not extensively documented in public literature, the analytical approaches for structurally similar pyrazines are well-established. These methods primarily rely on high-resolution chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many pyrazine derivatives. frontiersin.org The separation is achieved based on the compound's boiling point and affinity for the stationary phase within the GC column. Following separation, the mass spectrometer fragments the eluted molecules and detects the resulting ions, providing both qualitative identification through the fragmentation pattern and quantitative data based on ion abundance. For complex samples, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often employed to isolate and concentrate volatile analytes before GC-MS analysis. sigmaaldrich.comvscht.cz

Liquid Chromatography-Mass Spectrometry, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS), offers a powerful alternative, especially for less volatile or thermally labile pyrazines. nih.gov This technique is highly suitable for analyzing compounds in liquid matrices. nih.govmdpi.com The optimization of MS parameters, such as cone voltage and collision energy, is crucial for achieving the necessary sensitivity and selectivity for quantification. nih.gov The use of Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification of target analytes even in complex mixtures by monitoring a specific precursor-to-product ion transition. mdpi.com

Detailed research findings for analogous pyrazine compounds demonstrate the utility of these techniques. For instance, studies on pyrazines in food products have successfully used both GC-MS and LC-MS to identify and quantify dozens of individual compounds. vscht.czmdpi.com The choice between GC-MS and LC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix.

Illustrative GC-MS Parameters for Pyrazine Analysis

The following table outlines typical parameters for the analysis of pyrazine compounds using GC-MS, which would serve as a starting point for developing a specific method for this compound.

| Parameter | Typical Setting | Source(s) |

| GC System | Agilent 7890B or similar | frontiersin.org |

| Column | SUPELCOWAX® 10, SE-30, or similar capillary column | sigmaaldrich.comresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 1.2 mL/min (Constant Flow) | frontiersin.orgresearchgate.net |

| Injection Mode | Splitless or Split (e.g., 5:1) | frontiersin.orgvscht.cz |

| Injector Temp. | 250 - 270 °C | vscht.czresearchgate.net |

| Oven Program | Initial 60°C, ramp 15°C/min to 210°C, ramp 30°C/min to 260°C | frontiersin.org |

| MS System | Single Quadrupole (e.g., Agilent 5977A) or Ion Trap | frontiersin.orgvscht.cz |

| Ionization Mode | Electron Ionization (EI) | frontiersin.org |

| Ion Source Temp. | 220 - 230 °C | frontiersin.orgvscht.cz |

| Mass Range | m/z 35-450 | frontiersin.org |

This table is interactive. Click on the headers to sort.

Illustrative LC-MS/MS Parameters for Pyrazine Quantification

A UPLC-MS/MS method provides high sensitivity for pyrazine quantification. The table below is based on established methods for various pyrazine compounds and illustrates the type of parameters that would be optimized for this compound analysis using MRM. nih.govmdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Pyrazine | 81.0 | 54.0 | 25 | 18 |

| 2-Methylpyrazine | 95.1 | 54.1 | 30 | 20 |

| 2,5-Dimethylpyrazine | 109.1 | 68.1 | 35 | 22 |

| 2,6-Dimethylpyrazine | 109.1 | 68.1 | 35 | 22 |

| 2-Ethylpyrazine | 109.1 | 81.1 | 30 | 15 |

| 2,3,5-Trimethylpyrazine | 123.1 | 82.1 | 35 | 25 |

| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 94.1 | 35 | 20 |

| 2,3,5,6-Tetramethylpyrazine | 137.1 | 94.1 | 35 | 25 |

| This compound | [Value to be determined] | [Value to be determined] | [Value to be determined] | [Value to be determined] |

This table is interactive and based on data for analogous compounds from sources mdpi.com and nih.gov. The values for the target compound would need to be determined experimentally.

Computational and Theoretical Investigations of Methyl E 3 Pyrazin 2 Ylbut 2 Enoate

Quantum Chemical Methodologies for Electronic Structure Calculations (e.g., DFT)

The electronic structure of methyl (E)-3-pyrazin-2-ylbut-2-enoate is primarily investigated using quantum chemical methodologies, with Density Functional Theory (DFT) being a prominent and widely used approach. nih.gov DFT has proven to be a powerful tool for studying the electronic properties of various organic molecules, including pyrazine (B50134) derivatives. mdpi.com The choice of functional and basis set is a critical aspect of these calculations, as it directly influences the accuracy of the results.

Commonly employed functionals for such studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. mdpi.com This hybrid functional is known for providing a good balance between computational cost and accuracy for a wide range of molecular systems. Other functionals, such as the wb97xd, are also utilized, particularly when studying reaction mechanisms and non-covalent interactions. mdpi.com

The selection of the basis set is equally important. Basis sets like 6-311++G(d,p) are frequently used, as they provide a flexible description of the electron distribution by including diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron clouds in molecules. mdpi.com

These computational methods allow for the optimization of the molecular geometry, providing detailed information about bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, utilized the B3LYP/6-31G(d,p) level of theory to obtain its optimized geometry. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C=C | 1.34 Å |

| C-C | 1.48 Å | |

| C-N (pyrazine) | 1.33 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C=C-C | 123° |

| C-C-N (pyrazine) | 120° | |

| O=C-O | 125° | |

| Dihedral Angle | C-C-C=C | 180° |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The study of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the reactivity of a molecule. unesp.br The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction. nih.govnih.gov For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive sites. nih.govnih.govresearchgate.net

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO indicates the molecule's electrophilic character, highlighting the region where an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the FMO analysis, various reactivity descriptors can be calculated. These global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.66 |

Note: The data in this table is for illustrative purposes and is based on typical values for similar organic molecules. It is not based on specific experimental or computational results for this compound.

Theoretical Modeling of Reaction Pathways and Energy Landscapes

For example, a computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized DFT calculations to investigate the molecular mechanism and identified various zwitterionic intermediates. mdpi.com Similar methodologies can be applied to study the reactions of this compound, such as its hydrolysis, cycloaddition reactions, or reactions with biological macromolecules.

The calculation of the activation energy (the energy difference between the reactants and the transition state) is a key outcome of these studies. A lower activation energy indicates a faster reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

Table 3: Hypothetical Energy Profile for a Reaction of this compound (Illustrative Data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Note: This table presents a hypothetical energy profile for an illustrative reaction and is not based on actual computational data for this compound.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. For this compound, these methods can provide valuable information about its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

DFT calculations, often using the same functionals and basis sets as for geometry optimization, can be employed to calculate vibrational frequencies. mdpi.com These calculated frequencies correspond to the different vibrational modes of the molecule and can be used to interpret experimental IR and Raman spectra. A computational study on a related compound demonstrated good agreement between the experimental and DFT-calculated FTIR spectrum. mdpi.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The predicted chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of signals in experimental NMR spectra.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | C=O stretch | 1715 cm⁻¹ |

| C=C stretch | 1640 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax | 280 nm |

| ¹³C NMR Spectroscopy | C=O | 168 ppm |

| C (pyrazine ring) | 145-155 ppm | |

| ¹H NMR Spectroscopy | Pyrazine protons | 8.5-8.7 ppm |

| Vinyl proton | 6.2 ppm | |

| Methyl protons | 2.1, 3.8 ppm |

Note: The data in this table is illustrative and represents typical predicted values. It is not derived from specific computational studies on this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around its single bonds, gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to determine the energy barriers to rotation around specific bonds. This can be achieved by systematically rotating a dihedral angle and calculating the energy at each step, resulting in a potential energy scan.

Synthetic Transformations and Applications of Methyl E 3 Pyrazin 2 Ylbut 2 Enoate As a Synthetic Synthon

Utility as a Versatile Building Block in Organic Synthesis

The pyrazine (B50134) ring is a significant scaffold in medicinal chemistry, forming the core of various compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. imist.manih.gov The presence of this ring system in methyl (E)-3-pyrazin-2-ylbut-2-enoate makes the compound an attractive starting material for the development of novel therapeutic agents. imist.ma Pyrazine derivatives are also widely recognized for their role as flavoring and fragrance agents, adding another dimension to their industrial utility. nih.govresearchgate.net

The synthetic value of this compound lies in the dual reactivity of its structure. The pyrazine ring can be functionalized, and the enoate tail can undergo numerous transformations, allowing for the construction of complex molecular architectures. This versatility enables its use in combinatorial chemistry and library synthesis to generate a multitude of derivatives for screening and optimization in drug discovery programs. nih.gov The compound serves as a bifunctional synthon, where each part of the molecule can be selectively modified to tune the final product's physical, chemical, and biological properties.

The synthesis of related pyrazine-containing chalcone (B49325) analogs has demonstrated the utility of such scaffolds in creating compounds with potent antifungal and antimycobacterial activities. mdpi.comresearchgate.net This highlights the potential of using this compound as a precursor to biologically active molecules.

Nucleophilic and Electrophilic Transformations at the Enoate Moiety

The enoate moiety of this compound is an α,β-unsaturated system, making it susceptible to both nucleophilic and electrophilic attack at several positions. This reactivity is central to its application as a synthetic building block.

Nucleophilic Transformations: The primary site for nucleophilic attack is the β-carbon of the butenoate chain, which is activated by the electron-withdrawing pyrazine ring and the ester group. This facilitates conjugate addition (Michael addition) reactions with a wide range of nucleophiles.

Organometallic Reagents: Reagents like organocuprates can add to the β-position to form new carbon-carbon bonds.

Heteroatomic Nucleophiles: Amines, thiols, and alcohols can undergo conjugate addition to introduce nitrogen, sulfur, and oxygen functionalities, respectively.

Enolates: Ketone and ester enolates can act as nucleophiles, providing a powerful method for C-C bond formation and the synthesis of more complex carbonyl compounds. youtube.com

The carbonyl carbon of the ester group is also an electrophilic center, susceptible to nucleophilic acyl substitution. This allows for the conversion of the methyl ester into other esters, amides, or even reduction to an alcohol, further diversifying the accessible derivatives.

Electrophilic Transformations: While less common for this electron-poor system, the α-carbon can be deprotonated under strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form an enolate. youtube.com This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the α-position.

The double bond can also react with electrophiles such as halogens (e.g., Br₂) to yield di-halogenated products.

The table below summarizes the key reactive sites on the enoate moiety.

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Transformation |

| β-Carbon | Conjugate (Michael) Addition | Organocuprates, Amines, Thiols, Enolates | C-C, C-N, C-S, C-O bond formation |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Hydroxides, Alkoxides, Amines | Saponification, Transesterification, Amidation |

| α-Carbon | Electrophilic Substitution (via enolate) | LDA, then Alkyl Halides (R-X) | α-Alkylation |

| C=C Double Bond | Electrophilic Addition | Halogens (X₂) | Dihalogenation |

Derivatization of the Pyrazine Ring System for Novel Compounds

The pyrazine ring is an electron-deficient aromatic system, which governs its reactivity towards various reagents. This allows for selective modifications to introduce new functional groups and create novel compounds.

Common derivatization strategies include:

Electrophilic Aromatic Substitution: Due to the deactivating effect of the two nitrogen atoms, electrophilic substitution on the pyrazine ring is generally difficult and requires harsh conditions. However, reactions like nitration and halogenation can be achieved. imist.ma

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions. If a halogen atom is introduced onto the pyrazine ring of the parent compound, it can be readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. For instance, a bromo-pyrazin-2-yl derivative could be converted into an amino-pyrazine. imist.ma

Minisci Reaction: This radical substitution reaction is particularly effective for functionalizing electron-deficient heterocycles like pyrazine. It allows for the introduction of alkyl and acyl groups onto the ring using radical precursors, silver nitrate, and an oxidizing agent. mdpi.comresearchgate.net This method provides a direct way to add carbon-based substituents to the pyrazine core.

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

The table below outlines some key transformations for the pyrazine ring.

| Reaction Type | Reagents | Position of Attack | Functional Group Introduced |

| Bromination | Bromine-based reagents | Carbon atoms of the ring | Bromo (-Br) |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Carbon atoms of the ring | Nitro (-NO₂) |

| Minisci Reaction | Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | Carbon atoms of the ring | Alkyl (-R) |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Ring Nitrogen | N-Oxide |

Application in Multi-Component Reactions and Cascade Processes

The structure of this compound is well-suited for use in multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single step. nih.gov

In the context of MCRs, the compound can act as a key component, often as a Michael acceptor. For example, in a reaction involving a nucleophile (like an amine or a 1,3-dicarbonyl compound) and an aldehyde, the butenoate moiety can participate in a sequence of Michael addition and subsequent cyclization reactions. researchgate.netnih.gov This approach allows for the rapid synthesis of complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which are known for their biological activities. researchgate.net

The compound is also a potential candidate for participating in cycloaddition reactions, a type of cascade process. The electron-deficient enoate double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes. dtu.dk This [4+2] cycloaddition would lead to the formation of a six-membered ring fused or appended to the pyrazine scaffold, generating complex polycyclic structures. A related compound, methyl 2-oxobut-3-enoate, has been shown to undergo hetero-Diels-Alder reactions, highlighting the potential for such reactivity. dtu.dk

The combination of reactive sites allows for tandem reactions where an initial transformation on the enoate (e.g., Michael addition) triggers a subsequent intramolecular cyclization involving the pyrazine ring or a substituent on it.

Synthesis of Complex Natural Product Analogues and Designed Scaffolds

The structural motifs present in this compound—a nitrogen-containing heterocycle and an unsaturated ester chain—are found in various natural products. This makes it an excellent starting material for the synthesis of natural product analogues and novel, designed scaffolds for medicinal chemistry.

Pyrazine-containing natural products often exhibit significant pharmacological activities. nih.govnih.gov By using this compound as a template, chemists can synthesize simplified or modified versions of these natural products. Such analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for biological activity and to develop derivatives with improved potency and reduced toxicity. nih.gov

Furthermore, the compound can serve as a foundation for creating entirely new molecular scaffolds. Through the diverse transformations described previously (e.g., MCRs, cycloadditions, derivatization of both the ring and the chain), complex and three-dimensional structures can be built. For instance, the butenoate chain can be elaborated into more complex side chains found in macrolides or polyketides, while the pyrazine ring serves as a stable, drug-like anchor. The synthesis of isotretinoin (B22099) from a related butenoate derivative demonstrates the utility of such building blocks in constructing complex therapeutic agents. researchgate.net This strategy is a powerful tool in modern drug discovery for exploring novel chemical space and identifying new lead compounds.

Emerging Research Frontiers and Prospective Studies on Methyl E 3 Pyrazin 2 Ylbut 2 Enoate

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives

The planar, achiral structure of methyl (E)-3-pyrazin-2-ylbut-2-enoate presents an opportunity for the development of enantiomerically pure derivatives through asymmetric synthesis. Such chiral molecules are of paramount importance in pharmaceutical and agrochemical research. Prospective research in this area would likely focus on introducing chirality either at the pyrazine (B50134) ring or on the butenoate side chain.

One promising approach involves the asymmetric hydrogenation of the pyrazine ring itself. While the parent compound is aromatic, activation followed by hydrogenation can yield chiral substituted piperazines. researchgate.netacs.org Research groups have successfully used Iridium-based catalysts with chiral ligands, such as those from the JosiPhos family, for the highly enantioselective hydrogenation of pyrazinium salts, achieving excellent enantiomeric excesses (ee) up to 96%. researchgate.netacs.org Applying this strategy to a derivative of this compound could generate novel chiral piperazine-containing building blocks.

Another frontier is the creation of a stereocenter on the side chain. This could be achieved through several potential asymmetric transformations:

Asymmetric Conjugate Addition: The Michael addition of a nucleophile to the β-position of the butenoate system using a chiral catalyst could establish a stereocenter. Organocatalysis, employing chiral amines or N-heterocyclic carbenes (NHCs), has proven effective for such reactions on similar α,β-unsaturated systems. nih.gov

Asymmetric Hydrogenation of the Alkene: While challenging due to the tetrasubstituted nature of the double bond, the development of highly active and selective catalysts, perhaps based on Rhodium or Iridium, could enable the enantioselective reduction of the C=C bond to create a chiral saturated ester.

Catalytic Asymmetric Epoxidation: The alkene can be targeted for asymmetric epoxidation using catalysts like the manganese-based Jacobsen-Katsuki catalyst, which can create two new stereocenters with high control. youtube.com

The development of these methodologies would provide access to a library of enantiomerically pure compounds, enabling the exploration of their stereochemistry-dependent biological activities. rsc.orgrwth-aachen.de

Table 1: Prospective Asymmetric Methodologies and Potential Catalysts

| Asymmetric Transformation | Target Site | Potential Catalyst Class | Anticipated Chiral Product | Reference for Methodology |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyrazine Ring | Iridium-JosiPhos Complexes | Chiral Piperazine Derivative | researchgate.netacs.org |

| Asymmetric Michael Addition | Butenoate β-carbon | Chiral N-Heterocyclic Carbenes (NHCs) | Chiral 3-substituted butanoate derivative | nih.gov |

| Asymmetric Epoxidation | Butenoate C=C bond | Chiral Manganese-Salen Complexes | Chiral epoxy-butanoate derivative | youtube.com |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The synthesis of this compound, likely via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, involves multiple parameters that can be optimized for yield, purity, and stereoselectivity. numberanalytics.comwikipedia.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process, moving from traditional trial-and-error experimentation to data-driven predictive chemistry. nih.govmdpi.com

For the synthesis of this specific compound, ML models could be trained on large datasets of olefination reactions. nih.gov These models could predict the optimal combination of:

Reagents: Selecting the best phosphonate (B1237965) ylide or phosphonate ester for high (E)-selectivity.

Reaction Conditions: Predicting the ideal base, solvent, temperature, and reaction time to maximize yield and minimize side products. acs.org

Purification Strategy: Suggesting the most efficient work-up and purification protocol based on predicted byproducts.

Exploration of Photochemical and Electrochemical Reaction Pathways

Photochemical and electrochemical methods offer unique reaction pathways that are often inaccessible through traditional thermal chemistry. These techniques can provide highly selective transformations under mild conditions.

Photochemical Reactions: The (E)-configuration of the double bond in this compound is a prime target for photochemical isomerization. Irradiation with light of a suitable wavelength, often in the presence of a photosensitizer, can induce a reversible E/Z isomerization. mdpi.comnih.gov This process allows for the selective formation of the corresponding (Z)-isomer, which may possess different physical properties and biological activities. Studies on similar systems, such as cinnamates and stilbenes, have shown that sensitizers like fac-Ir(ppy)₃ or para-benzoquinone can facilitate this transformation by enabling access to triplet excited states. mdpi.comrsc.org The ability to photochemically control the geometry of the double bond would add a "switchable" dimension to the molecule's function.

Electrochemical Synthesis: Electrochemistry provides an alternative, reagent-free method for driving redox reactions. A prospective application would be in the synthesis of the precursor, pyrazine-2-carbaldehyde. biosynth.comsigmaaldrich.com Electrochemical oxidation of the corresponding alcohol, pyrazin-2-ylmethanol, could offer a green alternative to traditional heavy-metal-based oxidants. More advanced electrochemical methods could potentially be developed for the direct construction of the pyrazine ring or for C-H functionalization of the pyrazine core, providing novel routes to substituted precursors.

Table 2: Potential Photochemical and Electrochemical Applications

| Methodology | Target Transformation | Key Parameters / Reagents | Potential Outcome | Reference for Concept |

|---|---|---|---|---|

| Photochemical Isomerization | (E)-alkene to (Z)-alkene | Visible/UV light, photosensitizer (e.g., fac-Ir(ppy)₃) | Methyl (Z)-3-pyrazin-2-ylbut-2-enoate | mdpi.comrsc.org |

| Electrochemical Oxidation | Pyrazin-2-ylmethanol to Pyrazine-2-carbaldehyde | Graphite or platinum electrodes, supporting electrolyte | Green synthesis of key precursor | researchgate.net |

| Electrochemical Coupling | C-C bond formation | Sacrificial anode, specific electrolyte | Direct synthesis of pyrazine derivatives | nih.gov |

Sustainable Synthesis and Green Chemistry Principles in Compound Production

Applying green chemistry principles to the synthesis of this compound is a critical area for future research, aiming to reduce environmental impact and improve process safety and efficiency. researchgate.netresearchgate.net The conventional synthesis, likely an HWE reaction, can be re-evaluated through a green chemistry lens.

Key areas for improvement include:

Solvent Selection and Reduction: The HWE reaction is often performed in polar aprotic solvents like DMF or THF. Research into using greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or developing solvent-free reaction conditions is a priority. researchgate.net Solvent-free HWE reactions using solid bases like LiOH·H₂O or Ba(OH)₂·8H₂O have been shown to be highly efficient and (E)-selective. researchgate.net

Atom Economy: The classic Wittig reaction has poor atom economy due to the formation of a stoichiometric triphenylphosphine (B44618) oxide byproduct. The HWE reaction is superior in this regard, as it produces a water-soluble phosphate (B84403) salt that is more easily removed. Further improvements could come from developing catalytic olefination reactions that avoid stoichiometric byproducts altogether.

Energy Efficiency: Utilizing microwave irradiation or mechanochemical methods (ball milling) can often reduce reaction times, lower reaction temperatures, and in some cases, improve yields and selectivities compared to conventional heating. researchgate.net

Catalytic Routes: Employing catalytic amounts of a base or developing a fully catalytic cycle for the olefination would significantly enhance the sustainability of the process. For instance, manganese-catalyzed dehydrogenative coupling routes have been developed for pyrazine synthesis, representing a highly atom-economical and sustainable method. nih.gov

By integrating these principles, the production of this compound and its derivatives can be made more environmentally benign, cost-effective, and scalable. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.